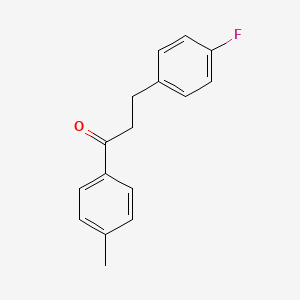

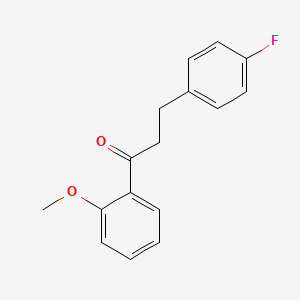

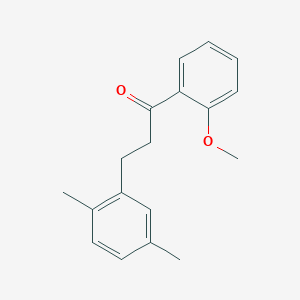

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis of 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone is not detailed, related compounds have been synthesized through palladium-catalyzed reactions. For instance, 2-hydroxy-2-methylpropiophenone can undergo arylation with aryl bromides in the presence of a palladium catalyst, leading to multiple C-C and C-H bond cleavages and the formation of tetraarylethanes and diarylisochromanones . This suggests that a similar palladium-catalyzed approach could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol was studied using X-ray diffraction, FT-IR, and UV-vis spectroscopy, and its structure was optimized using density functional theory (DFT) . This indicates that a combination of experimental and theoretical methods could be used to analyze the molecular structure of 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, particularly in the context of photoremovable protecting groups. For instance, 2,5-dimethylphenacyl esters have been shown to release corresponding acids upon irradiation, with the reactions proceeding via photoenol intermediates . This demonstrates the potential for 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone to participate in photochemical reactions, possibly as a protecting group or in other light-induced processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing insights into their behavior. For example, the photoreaction of 2,5-dimethylphenacyl esters was found to have different quantum yields in methanol compared to benzene, indicating solvent effects on reactivity . Additionally, the nonlinear optical (NLO) properties and hyperpolarizability of compounds like (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol have been predicted to be significant . These findings suggest that 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone may also exhibit interesting optical properties and solvent-dependent behavior.

Applications De Recherche Scientifique

Photoreactivity and Organic Synthesis

Photorelease of HCl : In a study on the photorelease of HCl from 2,5-dimethylphenacyl chloride, researchers found that products like 6-Methyl-1-indanone are formed through heterolytic elimination of chloride ion. This study highlights the use of 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone derivatives in photoreactive processes (Pelliccioli et al., 2001).

Protecting Group for Carboxylic Acids : Another study explored the use of 2,5-dimethylphenacyl (DMP) esters as a photoremovable protecting group for carboxylic acids. This research is crucial for the potential application of DMP in organic synthesis or biochemistry (Zabadal et al., 2001).

Spectroscopic and Electrochemical Properties

Diaryl Quinone Methides : A study focused on the spectroscopic and electrochemical properties of diaryl quinone methides related to 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone. These compounds exhibit solvatochromic behavior and can act as indicators due to their visible absorptions (Sarma et al., 2007).

Theoretical and Experimental Investigation : Research on (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol involved X-ray diffraction, FT-IR, and UV–vis spectroscopy. The study provides insights into enol-keto tautomerism and spectroscopic properties relevant to the dimethylphenyl-methoxypropiophenone class (Demircioğlu et al., 2014).

Molecular Structure Analysis

- Molecular Structure Studies : The molecular structures of various N-Aryl-Substituted 3-hydroxypyridin-4-ones, related to 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone, were determined, providing valuable information on hydrogen-bonded dimeric pairs in these compounds (Burgess et al., 1998).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.

Orientations Futures

This could involve potential applications of the compound, areas of research that could lead to new uses or a better understanding of the compound, and any known challenges or obstacles that need to be overcome.

Propriétés

IUPAC Name |

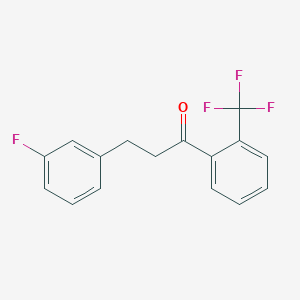

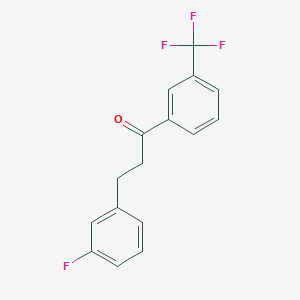

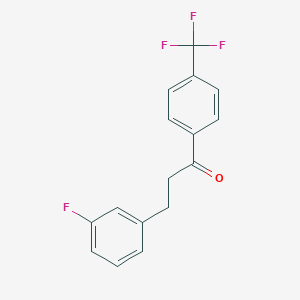

3-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUSWPFRCURQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644720 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone | |

CAS RN |

898794-80-4 | |

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.